molecular formula C9H10IN3O B15274989 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15274989
M. Wt: 303.10 g/mol
InChI Key: IYQFAZPSJKRWLQ-UHFFFAOYSA-N
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Description

7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which is then fused with a pyrimidine ring.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the iodine atom, replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, making it a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

7-ethyl-3-iodo-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10IN3O/c1-3-6-4-7(14)11-9-8(10)5(2)12-13(6)9/h4H,3H2,1-2H3,(H,11,14)

InChI Key

IYQFAZPSJKRWLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=C(C(=NN12)C)I

Origin of Product

United States

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